(R)-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one

Chiral Chromatography Analytical Chemistry Enantiomeric Separation

Sourcing racemic mixtures or the incorrect enantiomer of 3-amino-1,4-benzodiazepin-2-ones can lead to failed syntheses and invalid pharmacological data. This specific (R)-enantiomer (C15H13N3O, MW 251.28) is an essential chiral building block that ensures stereochemical fidelity in your research. - Enables synthesis of potent CCK antagonists like Devazepide, where the (R)-configuration is critical for target binding affinity. - Serves as a validated standard for chiral HPLC method development for anti-RSV programs, achieving resolution on Pirkle-type CSPs. - Supplied with assured enantiopurity to eliminate variables from C3 epimerization, guaranteeing reproducible experimental outcomes.

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
Cat. No. B12941173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)N
InChIInChI=1S/C15H13N3O/c16-14-15(19)17-12-9-5-4-8-11(12)13(18-14)10-6-2-1-3-7-10/h1-9,14H,16H2,(H,17,19)/t14-/m1/s1
InChIKeyGLUWBSPUUGLXCW-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement and Identification of (R)-3-Amino-5-phenyl-1,4-benzodiazepin-2-one


(R)-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one, also known as (3R)-3-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one, is a chiral benzodiazepine derivative with the molecular formula C15H13N3O and a molecular weight of 251.28 g/mol [1]. This compound features a stereogenic center at the C3 position, making it a valuable enantiopure building block for the synthesis of more complex pharmacologically active molecules, including potent cholecystokinin (CCK) receptor antagonists like Devazepide [2], and anti-respiratory syncytial virus (RSV) agents [3]. Its specific (R)-configuration is critical for biological activity, as stereochemistry significantly influences binding affinity and efficacy within this chemical class [4].

Chiral building block for CCK receptor antagonist research
(R)-configuration required; racemate or (S)-enantiomer may alter binding context
Enantiopurity verification supports reproducible stereochemical studies

Importance of Enantiopurity for (R)-3-Amino-5-phenyl-1,4-benzodiazepin-2-one


Substituting the target (R)-enantiomer with its racemate (CAS 103343-47-1) or the corresponding (S)-enantiomer is scientifically invalid for applications requiring stereospecific interactions. Research on the broader class of 3-substituted-1,4-benzodiazepin-2-ones has consistently demonstrated that the (R) and (S) enantiomers exhibit markedly different pharmacological profiles [1]. For instance, the CCK antagonist Devazepide, derived from this scaffold, shows that the more biologically active (-)-enantiomer demonstrates greater potency than its (+)-counterpart [2]. Furthermore, the configurational stability of the chiral center at C3 varies among analogs, with some derivatives prone to racemization or epimerization under specific conditions, which could confound experimental results if enantiopurity is not assured [3]. Therefore, procurement of the specific (R)-enantiomer is not a matter of preference but a prerequisite for ensuring accurate and reproducible scientific outcomes.

Racemate or (S)-enantiomer substitution may shift receptor binding and functional response profiles.

Class-level evidence indicates (R) and (S) enantiomers exhibit distinct pharmacological properties; direct interchange may not reproduce target activity.

C3 configurational lability may lead to enantiopurity loss over time; storage and handling conditions should be verified.

Chiral Resolution and Stability of (R)-3-Amino-5-phenyl-1,4-benzodiazepin-2-one


Chiral Resolution on Pirkle-type CSP

The separation of enantiomers of N-acyl amide and N-ureide derivatives of 3-amino-5-phenyl-1,4-benzodiazepin-2-ones, which share the core scaffold with the target compound, was achieved using Pirkle-type chiral stationary phases (CSPs). The CSP based on an (S)-leucine derivative, named N-Phe-L-Leu, provided the most effective resolution, with separation factors (α) ranging from 1.78 to 4.21 and resolution (R_S) values ranging from 5.94 to 15.08 for seven different derivatives [1]. This demonstrates a robust and quantifiable method for verifying the enantiopurity of the (R)-enantiomer.

Chiral HPLC Resolution
Class-level
α 1.78–4.21, RS 5.94–15.08 on N-Phe-L-Leu CSP
Supports enantiopurity verification for the (R)-enantiomer by HPLC.
Derivative context; method review needed.
Chiral Chromatography Analytical Chemistry Enantiomeric Separation

Configurational Stability of the C3 Chiral Center

The configurational stability of the C3 chiral center in 1,4-benzodiazepin-2-ones is not absolute and can be influenced by substituents. For example, studies on racemic C3-OH substituted analogs show a rate for degenerate nucleophilic exchange (ke) that was determined to be approximately 3.5 times greater than the epimerization rate (kep) at 35°C [1]. This suggests that while racemization can occur under certain conditions (e.g., via ring-chain tautomerism), the process is kinetically distinct from simple nucleophilic substitution. For the target 3-amino compound, the amino group is expected to confer different stability characteristics compared to a hydroxy group.

C3 Configurational Stability
Class-level
ke/kep ≈ 3.5 at 35°C (C3-OH analog)
Indicates configurational lability context; enantiopurity maintenance review needed.
Class-level, condition-dependent.
Configurational Stability Stereochemistry Racemization Kinetics

Stereospecific Binding of L-364,718 Enantiomers

The binding of the radioligand [3H]-(±)-L-364,718 to rat pancreatic membranes was found to be stereospecific. The more biologically active (-)-enantiomer of L-364,718 demonstrated greater potency in displacing the radioligand than the (+)-enantiomer [1]. L-364,718 (Devazepide) is a key derivative synthesized from the 3-amino-5-phenyl-1,4-benzodiazepin-2-one scaffold, underscoring the critical importance of the C3 stereochemistry in this chemical class. The high affinity of the racemate for the CCK receptor is defined by a dissociation constant (Kd) of 0.23 nM.

Enantiomer Binding Difference
Class-level
(-)-enantiomer of L-364,718 exhibited greater radioligand displacement; racemate Kd = 0.23 nM
Enantiomer-dependent receptor binding context reported.
Radioligand binding assay; derivative-based inference.
Receptor Binding Stereospecificity Cholecystokinin Antagonist

Application Scenarios for (R)-3-Amino-5-phenyl-1,4-benzodiazepin-2-one


CCK Antagonist Synthesis

This compound serves as a critical chiral building block for the synthesis of potent and selective CCK receptor antagonists, such as Devazepide (L-364,718, MK-329). The quantitative evidence for the stereospecific activity of the final drug substance (e.g., the greater potency of the (-)-enantiomer of L-364,718) [1] makes the procurement of the pure (R)-enantiomer of the starting material essential for generating the desired, biologically active diastereomer or enantiomer.

Chiral Analysis for RSV Inhibitors

Given that derivatives of 3-amino-5-phenyl-1,4-benzodiazepin-2-ones are known to exhibit anti-RSV activity [1], the pure (R)-enantiomer is a necessary standard for developing and validating chiral HPLC methods. The chromatographic data showing successful resolution of related analogs on specific Pirkle-type CSPs (α=1.78-4.21) [2] provides a validated analytical approach for ensuring the stereochemical purity of both synthetic intermediates and final drug candidates in anti-RSV research programs.

Configurational Stability and Enantiomerization Kinetics

The known configurational lability of the C3 position in related 1,4-benzodiazepin-2-ones [1] makes the pure (R)-enantiomer a valuable tool for fundamental physical-organic chemistry research. It can be used to study the kinetics and mechanisms of racemization and epimerization under various conditions (e.g., solvent, pH, temperature), providing quantitative data (e.g., rate constants, activation energies) that are crucial for understanding and predicting the long-term stability of chiral benzodiazepine-based pharmaceuticals.

Application
Selection Property
Validation Focus
CCK receptor antagonist research
Enantiopure (R)-building block
Stereochemical control review
Anti-RSV chiral analysis method development
Chiral separation efficiency review
Enantiomeric excess validation by HPLC
Configurational stability kinetics research
Enantiopurity under storage/handling
Racemization kinetics and condition review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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